![molecular formula C18H16N4OS B13064715 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B13064715.png)
4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfanyl group and an isopropyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Quinazoline Formation: The quinazoline moiety is often constructed by the condensation of anthranilic acid derivatives with formamide or formic acid.
Coupling and Cyclization: The triazole and quinazoline intermediates are then coupled, often using a base such as sodium ethoxide, followed by cyclization to form the fused triazoloquinazoline structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline ring, using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Isopropyl chloride, aluminum chloride, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential anticancer properties, particularly its ability to intercalate DNA and inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with various molecular targets:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
Signal Transduction Pathways: The compound may interfere with signaling pathways that regulate cell growth and survival, contributing to its anticancer effects.
類似化合物との比較
4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other triazoloquinazoline derivatives:
Similar Compounds: 1,2,4-triazolo[4,3-a]quinoxaline, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine.
Uniqueness: The presence of the sulfanyl group and the isopropyl-substituted phenyl ring distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
特性
分子式 |
C18H16N4OS |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
4-(2-propan-2-ylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C18H16N4OS/c1-11(2)12-7-3-5-9-14(12)21-16(23)13-8-4-6-10-15(13)22-17(21)19-20-18(22)24/h3-11H,1-2H3,(H,20,24) |
InChIキー |
FMJHNZZIRWHZQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


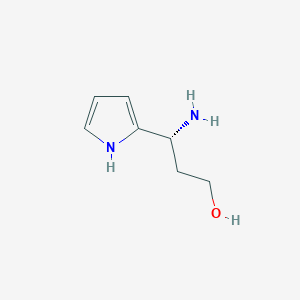
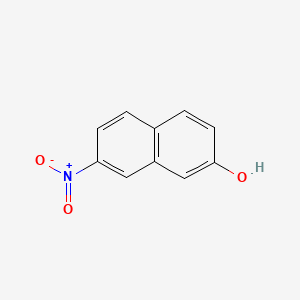
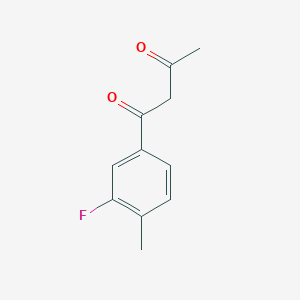
![6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13064652.png)
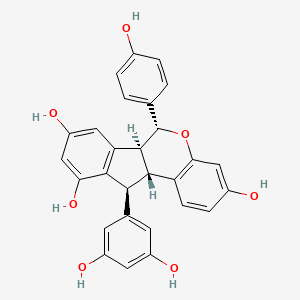
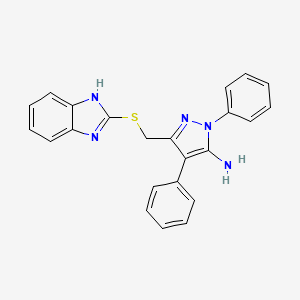
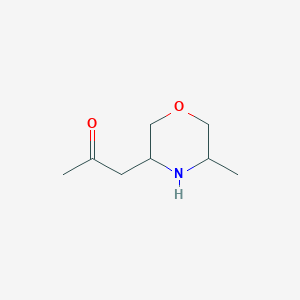
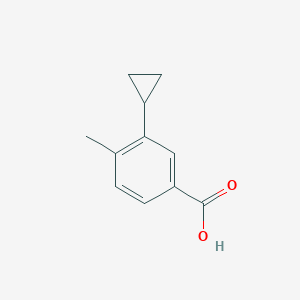
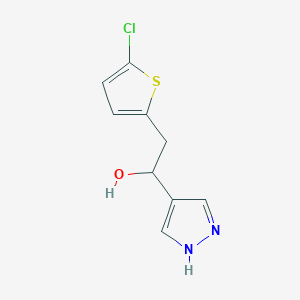
![1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13064702.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid](/img/structure/B13064711.png)
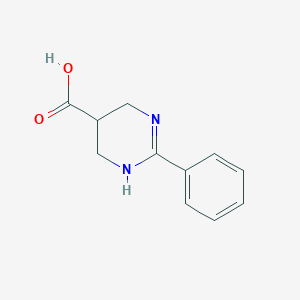
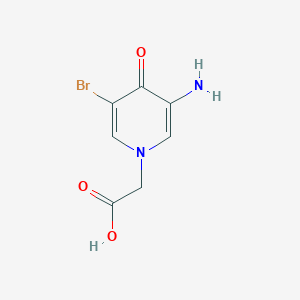
![1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13064729.png)
